3,4-dimethoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its complex structure, which includes a benzenesulfonamide group substituted with methoxy and pyrimidinyl groups. This compound is of significant interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with 4-methyl-2-pyrimidinyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Sulfamerazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its synergistic effects
Uniqueness: 3,4-DIMETHOXY-N-(4-METHYL-2-PYRIMIDINYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and pyrimidinyl groups contribute to its reactivity and potential as a versatile compound in various applications .
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-9-6-7-14-13(15-9)16-21(17,18)10-4-5-11(19-2)12(8-10)20-3/h4-8H,1-3H3,(H,14,15,16) |
InChI Key |
DWEJEZLFLUCIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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